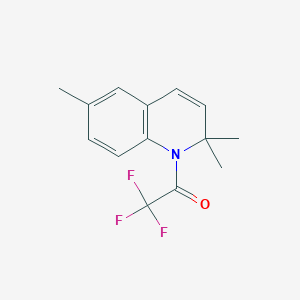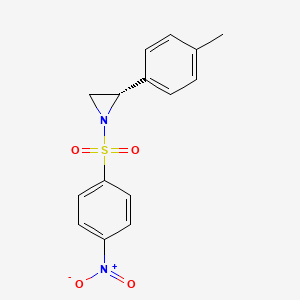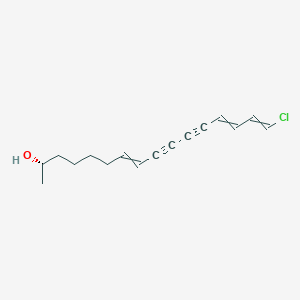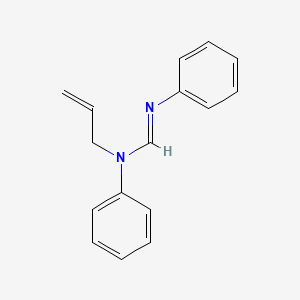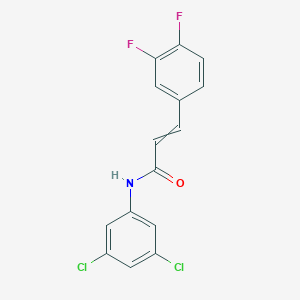
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide typically involves the reaction of 3,5-dichloroaniline with 3,4-difluorocinnamic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling, as well as waste management, are critical aspects of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new therapeutic agents. Its structural features may be optimized to enhance its pharmacological properties.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamide
- N-(3,4-Difluorophenyl)-3-phenylprop-2-enamide
- N-(3,5-Dichlorophenyl)-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
N-(3,5-Dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide is unique due to the presence of both dichlorophenyl and difluorophenyl groups. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
821004-79-9 |
|---|---|
Fórmula molecular |
C15H9Cl2F2NO |
Peso molecular |
328.1 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)-3-(3,4-difluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C15H9Cl2F2NO/c16-10-6-11(17)8-12(7-10)20-15(21)4-2-9-1-3-13(18)14(19)5-9/h1-8H,(H,20,21) |
Clave InChI |
WDZACAGWZSTXHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


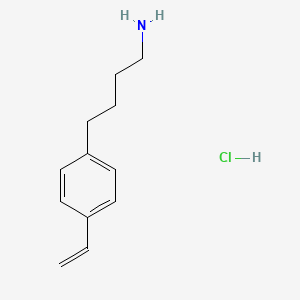

![6-[(4-Chloroanilino)methylidene]-4-iodo-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B14227495.png)

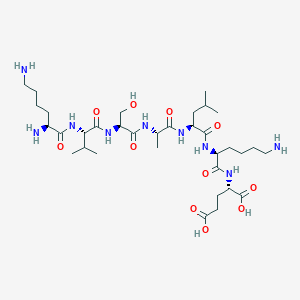

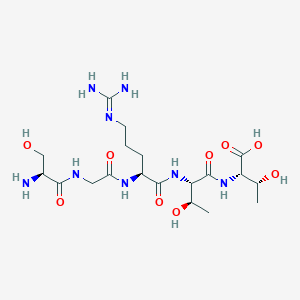
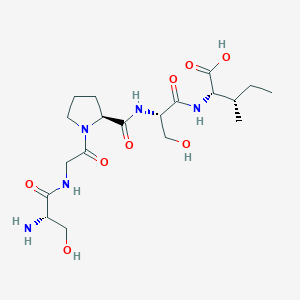
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)
